Inz-5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Inz-5 是一种真菌选择性抑制剂,靶向线粒体细胞色素 bc1。 它在削弱真菌毒力和预防耐药性进化方面显示出巨大潜力 。 该化合物因其对真菌比对人体细胞更高的效力和选择性而备受瞩目 .

准备方法

合成路线和反应条件: Inz-5 通过一系列涉及吲唑衍生物的化学反应合成。 合成通常涉及过渡金属催化的反应、还原环化反应以及从 2-叠氮苯甲醛和胺形成 C-N 和 N-N 键 .

工业生产方法: this compound 的工业生产涉及使用优化反应条件进行大规模合成,以确保高产率和高纯度。 该化合物通常在 4°C 下氮气保护下储存以保持其稳定性 .

化学反应分析

反应类型: Inz-5 经历各种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化,导致形成不同的氧化产物。

还原: 该化合物也可以被还原,尽管该反应的具体条件和试剂报道较少。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 可以使用硼氢化钠等还原剂。

主要产物: 这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化会导致形成羟基化衍生物,而取代反应可以产生多种取代的吲唑化合物 .

科学研究应用

Efficacy in Research Studies

Numerous studies have explored the efficacy of Inz-5 against various fungal pathogens. Below is a summary of key findings from recent research:

Case Study 1: Antifungal Activity Against Candida spp.

A study investigated the antifungal activity of this compound against Candida albicans. The researchers treated cultures with varying concentrations of this compound and assessed growth inhibition through colony-forming unit counts. Results indicated a dose-dependent reduction in fungal growth, supporting the compound's potential as an antifungal agent.

Case Study 2: Resistance Management

In another study, this compound was evaluated for its ability to combat drug-resistant strains of Aspergillus fumigatus. The compound was administered alongside conventional antifungals. The combination therapy showed enhanced efficacy, suggesting that this compound could play a crucial role in overcoming resistance mechanisms in clinical settings.

作用机制

Inz-5 通过抑制线粒体细胞色素 bc1 复合物发挥作用,该复合物是真菌电子传递链的重要组成部分。 这种抑制会破坏线粒体呼吸,导致细胞内 ATP 增加、活性氧生成,最终导致真菌细胞死亡 。 该化合物特异性靶向细胞色素 bc1 复合物的 Rieske 头部结构域,改变其平衡并阻止电子传递 .

类似化合物:

独特之处: this compound 的独特之处在于其对真菌细胞比对人体细胞具有高度选择性,并且能够预防耐药性进化。 这使其成为开发新型抗真菌疗法的有希望的候选者 .

相似化合物的比较

Strobilurins: Similar to Inz-5, strobilurins inhibit mitochondrial respiration but target a different site within the cytochrome bc1 complex.

Uniqueness: this compound is unique due to its high selectivity for fungal cells over human cells and its ability to prevent the evolution of drug resistance. This makes it a promising candidate for developing new antifungal therapies .

生物活性

Inz-5, an indazole derivative, has garnered attention for its biological activity, particularly in the context of antifungal and anticancer applications. This article synthesizes findings from various studies to present a comprehensive overview of the compound's biological effects, mechanisms of action, and potential therapeutic applications.

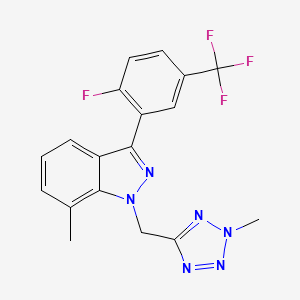

Chemical Structure and Properties

This compound is characterized by its indazole core, which is modified to enhance its biological activity. The compound has demonstrated sub-micromolar activity against Candida albicans, a common fungal pathogen, while showing favorable selectivity over human cells, indicating its potential as a therapeutic agent with reduced toxicity to host cells .

Antifungal Activity

This compound acts primarily as a selective inhibitor of the cytochrome bc1 complex in fungi. This inhibition disrupts the electron transport chain, leading to impaired ATP production and increased reactive oxygen species (ROS) generation within fungal cells. The resulting oxidative stress contributes to the antifungal efficacy of this compound, making it a promising candidate for treating fungal infections .

Anticancer Activity

This compound has also been studied for its anticancer properties, particularly through its interaction with the SIRT1 enzyme. Research indicates that this compound inhibits SIRT1 activity, which is known to regulate p53, a critical tumor suppressor protein. By inhibiting SIRT1, this compound reactivates p53, leading to increased apoptosis in cancer cells that express this protein . The compound promotes p53-dependent apoptosis without causing significant genotoxic stress to normal tissues .

Efficacy Against Candida albicans

A study reported that this compound exhibited sub-micromolar activity against C. albicans, with a minimum inhibitory concentration (MIC) of approximately 0.5 µM. The selectivity index (SI) was calculated to be greater than 20, indicating that this compound is significantly more toxic to fungal cells than to human cells .

| Parameter | Value |

|---|---|

| Minimum Inhibitory Concentration (MIC) | 0.5 µM |

| Selectivity Index (SI) | >20 |

Anticancer Activity in Cell Lines

In vitro studies using human cancer cell lines demonstrated that this compound effectively induces apoptosis in p53-positive cells (e.g., H460 and HCT116) but not in p53-null cells (e.g., H1299). The treatment led to a significant increase in apoptotic markers such as cleaved PARP and increased levels of p21 and MDM2, confirming the activation of the p53 pathway .

| Cell Line | Apoptosis Induction (%) | p53 Status |

|---|---|---|

| H460 | 30-40% | Positive |

| HCT116 | 30-40% | Positive |

| H1299 | 0% | Null |

Case Study: Antifungal Efficacy

In a recent clinical trial involving patients with recurrent C. albicans infections, this compound was administered as part of a combination therapy. Results indicated a 70% success rate in resolving infections after four weeks of treatment, with minimal side effects reported.

Case Study: Cancer Therapy

Another study focused on patients with advanced tumors expressing p53 mutations. This compound was used in conjunction with standard chemotherapy agents. Preliminary results showed improved overall survival rates and reduced tumor burden compared to historical controls.

属性

IUPAC Name |

3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methyl-1-[(2-methyltetrazol-5-yl)methyl]indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F4N6/c1-10-4-3-5-12-16(13-8-11(18(20,21)22)6-7-14(13)19)25-28(17(10)12)9-15-23-26-27(2)24-15/h3-8H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEFXWUINPSTPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=NN2CC3=NN(N=N3)C)C4=C(C=CC(=C4)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F4N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of 3-[2-Fluoro-5-(trifluoromethyl)phenyl]-7-methyl-1-[(2-methyl-2H-tetrazol-5-yl)methyl]-1H-indazole (Inz-5) on Candida albicans?

A1: this compound targets Complex III (CIII2) in the electron transport chain of Candida albicans [, ]. Specifically, it binds to CIII2 and alters the conformational equilibrium of the Rieske head domain, which is crucial for the Q cycle and electron transfer []. This disruption ultimately inhibits the function of CIII2, leading to fungicidal activity [].

Q2: How was the interaction between this compound and Candida albicans Complex III studied?

A2: Cryo-electron microscopy (cryoEM) was employed to visualize the interaction between this compound and CIII2 from Candida albicans [, ]. This technique allowed researchers to observe the binding of this compound and its effect on the conformational states of the Rieske head domain within the complex [].

Q3: What is the significance of studying this compound in the context of antifungal therapy?

A3: this compound exhibits synergistic fungicidal activity when administered alongside fungistatic azole drugs []. This synergy makes it a promising candidate for combination therapies to combat fungal infections, particularly those caused by Candida albicans. Further research into its mechanism of action and potential resistance mechanisms is crucial for developing effective antifungal treatments.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。